molecular formula C14H17NO3S B13531893 (1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione

(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione

Cat. No.: B13531893
M. Wt: 279.36 g/mol
InChI Key: OSROZVNMOPPSPF-BETUJISGSA-N
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Description

(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[331]nonane-3,3,9-trione is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies can lead to the development of new therapeutic agents .

Medicine

In medicinal chemistry, (1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione lies in its specific functional groups and their arrangement within the bicyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

(1S,5R)-7-benzyl-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C14H17NO3S/c16-14-12-7-15(6-11-4-2-1-3-5-11)8-13(14)10-19(17,18)9-12/h1-5,12-13H,6-10H2/t12-,13+

InChI Key

OSROZVNMOPPSPF-BETUJISGSA-N

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H](C2=O)CN1CC3=CC=CC=C3

Canonical SMILES

C1C2CS(=O)(=O)CC(C2=O)CN1CC3=CC=CC=C3

Origin of Product

United States

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